molecular formula C18H13NO4 B5478348 4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B5478348
M. Wt: 307.3 g/mol
InChI Key: CZDJFFAAHJNJQG-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound belonging to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with a hydroxyphenyl group. Pyranoquinolines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohol in the presence of an acid catalyst . The reaction proceeds through a series of steps, including cyclization and condensation, to form the desired pyranoquinoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyranoquinolines.

Scientific Research Applications

4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and signaling pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its specific hydroxyphenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyranoquinolines and related compounds.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-11-7-5-10(6-8-11)13-9-15(21)23-17-12-3-1-2-4-14(12)19-18(22)16(13)17/h1-8,13,20H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDJFFAAHJNJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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